molecular formula C21H18N2O3S B3233116 N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide CAS No. 1351599-76-2

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Cat. No.: B3233116
CAS No.: 1351599-76-2
M. Wt: 378.4
InChI Key: JHXJCXGPSPRCGT-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a sulfonamide group linked to furan-2-ylmethyl and pyridin-2-ylmethyl moieties. This compound belongs to a class of aromatic sulfonamides, which are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c24-27(25,21-12-5-8-17-7-1-2-11-20(17)21)23(16-19-10-6-14-26-19)15-18-9-3-4-13-22-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXJCXGPSPRCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N(CC3=CC=CC=N3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a naphthalene ring, furan, and pyridine moieties. Its molecular formula is C15H15N3O3SC_{15}H_{15}N_{3}O_{3}S. The synthesis typically involves the reaction of naphthalene-1-sulfonyl chloride with furan-2-ylmethanamine and pyridin-2-ylmethanamine, highlighting its significance in synthetic chemistry and drug development.

Biological Activity

Mechanisms of Action:
Research indicates that this compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Compounds with similar structures have shown promise in enhancing nitric oxide concentrations at tumor sites, contributing to anticancer effects.

Antiviral Properties:
In studies involving viral infections, derivatives of compounds containing furan and pyridine rings have demonstrated antiviral activities against several viruses, including SARS-CoV-2. For instance, related compounds have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), showcasing low cytotoxicity and promising therapeutic potential .

Enzyme Inhibition:
Sulfonamides are well-known for their ability to inhibit specific enzymes. The compound's sulfonamide group may contribute to its effectiveness as an enzyme inhibitor, potentially impacting pathways involved in bacterial growth and proliferation .

Case Studies and Research Findings

A variety of studies have investigated the biological activity of this compound:

  • Anticancer Activity:
    • Study: A research article indicated that structurally similar compounds enhanced nitric oxide levels at tumor sites.
    • Findings: The compound showed potential in reducing tumor growth in vitro and in vivo models.
  • Antiviral Activity:
    • Study: In vitro studies demonstrated that derivatives exhibited significant inhibition against SARS-CoV-2.
    • Findings: Low cytotoxicity was reported with CC50 values exceeding 100 μM in cell lines, indicating a favorable safety profile .
  • Enzyme Inhibition:
    • Study: Investigations into enzyme inhibition highlighted the compound's ability to inhibit key enzymes involved in metabolic pathways.
    • Findings: The IC50 values for enzyme inhibition were found to be promising, suggesting further exploration for therapeutic applications .

Summary of Biological Activities

Activity Type Description IC50/CC50 Values
AnticancerEnhances nitric oxide at tumor sitesNot specified
AntiviralInhibits SARS-CoV-2 main protease (Mpro)CC50 > 100 μM
Enzyme InhibitionInhibits specific metabolic enzymesPromising IC50 values

Comparison with Similar Compounds

Comparison with Similar Compounds

Naphthalene Sulfonamide Derivatives

and report naphthalene sulfonamides with varying substituents:

  • Compound 17c (N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide): Features a benzyloxy-pyridine substituent, which increases steric bulk and may reduce solubility compared to the furan-pyridine combination in the target compound .
Property Target Compound 17c 2g
Substituent Type Heteroaromatic (furan, pyridine) Benzyloxy-pyridine Piperidine-oxy, phenylsulfonyl
Synthesis Method Likely sulfonylation of amine Sulfonylation with naphthalenesulfonyl chloride Radical addition with vinyl naphthalene
Purification Not reported Column chromatography Flash chromatography (43% yield)
Application Clues Potential enzyme inhibition Not specified Radical scavenging, polymer chemistry

Electronic and Steric Effects

  • Furan vs. Pyridine : The furan ring’s electron-rich nature may facilitate π-π stacking interactions, while the pyridine’s basic nitrogen could participate in hydrogen bonding or metal coordination, distinguishing the target compound from analogs lacking heteroaromatic groups .
  • Naphthalene Core : The planar naphthalene system in the target compound likely enhances stacking interactions in supramolecular assemblies compared to smaller aromatic cores (e.g., benzene in 2g) .

Research Findings and Implications

While direct data on the target compound are sparse, insights from analogs suggest:

Synthetic Feasibility : The compound can likely be synthesized via sulfonylation of a bis-amine precursor (furan-2-ylmethyl and pyridin-2-ylmethyl amines) with naphthalene-1-sulfonyl chloride, analogous to methods in .

Biological Relevance : The combination of furan and pyridine groups may mimic coenzyme or substrate motifs in enzymes, positioning it as a candidate for kinase or protease inhibition studies.

Material Science Potential: The rigid naphthalene core and polar sulfonamide group could make it useful in designing ionic polymers or catalysts, as seen in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide
Reactant of Route 2
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N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

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